2-Amino-1-furan-2-yl-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

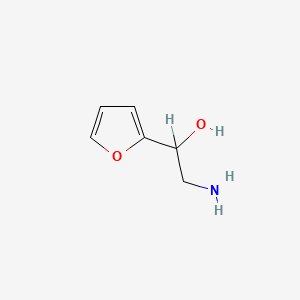

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(furan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAFPHYLSGNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883720 | |

| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2745-22-4 | |

| Record name | α-(Aminomethyl)-2-furanmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanol, alpha-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanmethanol, .alpha.-(aminomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(furan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Enantioselective Synthesis of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide for Researchers

December 2025

Introduction

Optically active vicinal amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and natural products. Their synthesis in enantiomerically pure form is a cornerstone of modern medicinal and organic chemistry. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of 2-Amino-1-furan-2-yl-ethanol, a valuable chiral building block. The primary focus is on the asymmetric reduction of the prochiral ketone precursor, 2-amino-1-(furan-2-yl)ethan-1-one, utilizing chiral catalysts. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering a comprehensive summary of catalytic systems, detailed experimental protocols, and a comparative analysis of their effectiveness.

Core Synthetic Strategies

The most direct and efficient route to enantiomerically pure this compound is the asymmetric reduction of 2-amino-1-(furan-2-yl)ethan-1-one. Three principal catalytic strategies have proven highly effective for analogous transformations and are presented here as the most promising approaches:

-

Asymmetric Transfer Hydrogenation (ATH): This method employs a chiral transition metal catalyst, typically based on Ruthenium(II) or Rhodium(III), in the presence of a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture). The chiral ligand, commonly a tosylated diamine such as TsDPEN, directs the stereochemical outcome of the hydride transfer to the ketone.

-

Corey-Bakshi-Shibata (CBS) Reduction: This renowned method utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of the ketone with a borane source (e.g., BH₃·THF). The predictability and high enantioselectivities often achieved make it a powerful tool in asymmetric synthesis.

-

Biocatalysis: Leveraging the high stereoselectivity of enzymes, this "green" approach typically involves the use of whole microbial cells (e.g., Lactobacillus species) or isolated alcohol dehydrogenases (ADHs) to reduce the ketone. This method offers mild reaction conditions and often exceptional enantiomeric purity.

Data Presentation: Comparative Performance of Catalytic Systems

While specific data for the enantioselective reduction of 2-amino-1-(furan-2-yl)ethan-1-one is not extensively reported in the literature, the following table summarizes the performance of the aforementioned catalytic systems on a closely related and structurally analogous substrate, 1-(furan-2-yl)ethanone. This data serves as a strong predictive model for the expected outcomes in the synthesis of the target amino alcohol.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Lactobacillus paracasei BD101 | 1-(furan-2-yl)ethanone | (R)-1-(furan-2-yl)ethanol | 97 | >99 | [1] |

| Ru(II)/TsDPEN Complex (Generic) | Aryl Ketones | (R)- or (S)-Alcohol | High | High | [2] |

| (R)-Me-CBS Catalyst | Prochiral Ketones | (R)- or (S)-Alcohol | High | >95 | [3] |

Experimental Protocols

The following are detailed, representative protocols for the key synthetic methodologies, adapted for the synthesis of this compound from its hydrochloride salt precursor.

Synthesis of the Precursor: 2-amino-1-(furan-2-yl)ethan-1-one

The starting material, 2-amino-1-(furan-2-yl)ethan-1-one, is commercially available, typically as a hydrochloride salt. For the subsequent reduction reactions, the free amine is required.

Protocol for the liberation of the free amine:

-

Dissolve 2-amino-1-(furan-2-yl)ethan-1-one hydrochloride in a minimal amount of deionized water.

-

Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is basic (pH 8-9).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine of 2-amino-1-(furan-2-yl)ethan-1-one. Use the crude product immediately in the next step.

Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN Catalyst

Materials:

-

2-amino-1-(furan-2-yl)ethan-1-one (free amine)

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(+)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.01 mmol) in anhydrous isopropanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

In a separate flask, dissolve 2-amino-1-(furan-2-yl)ethan-1-one (1 mmol) in anhydrous isopropanol (10 mL).

-

Add the substrate solution to the catalyst solution.

-

Add a solution of KOH (0.1 M in isopropanol, 0.2 mL, 0.02 mmol) to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with the addition of a few drops of water.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford the enantiomerically enriched this compound.

Corey-Bakshi-Shibata (CBS) Reduction

Materials:

-

2-amino-1-(furan-2-yl)ethan-1-one (free amine)

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

-

Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add a solution of 2-amino-1-(furan-2-yl)ethan-1-one (1 mmol) in anhydrous THF (10 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 mL, 0.1 mmol, 10 mol%) to the reaction mixture.

-

Slowly add the BH₃·THF solution (1.2 mL, 1.2 mmol) dropwise over 15 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.

-

Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

-

Stir for 30 minutes, then neutralize the solution with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the enantiopure this compound.

Biocatalytic Reduction using Whole Cells

Materials:

-

2-amino-1-(furan-2-yl)ethan-1-one (free amine)

-

Lactobacillus paracasei (or other suitable microorganism)

-

Growth medium (e.g., MRS broth)

-

Phosphate buffer (pH 7.0)

-

Glucose

-

Ethyl acetate

Procedure:

-

Cultivation of Biocatalyst: Inoculate a sterile growth medium with Lactobacillus paracasei and incubate at 30°C with shaking for 24-48 hours.

-

Preparation of Resting Cells: Harvest the cells by centrifugation, wash the cell pellet with phosphate buffer, and resuspend in the same buffer to a desired concentration (e.g., 50 mg/mL wet cell weight).

-

Bioreduction: In a reaction vessel, combine the resting cell suspension with a solution of 2-amino-1-(furan-2-yl)ethan-1-one (e.g., 10 mM final concentration) and glucose (as a cofactor regenerating source, e.g., 100 mM final concentration).

-

Incubate the reaction mixture at 30°C with shaking for 24-72 hours. Monitor the conversion by HPLC or GC analysis of aliquots.

-

Product Extraction: Once the reaction has reached completion, saturate the aqueous phase with sodium chloride (NaCl) and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography if necessary.

Visualizations

General Workflow for Enantioselective Synthesis

Caption: General workflow for the synthesis of the target molecule.

Signaling Pathway of CBS Reduction

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-furan-2-yl-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-amino-1-furan-2-yl-ethanol, a valuable building block in medicinal chemistry and drug development. This document details several key reaction mechanisms, provides in-depth experimental protocols, and presents quantitative data to facilitate the selection of the most suitable synthesis strategy.

Asymmetric Synthesis via Noyori Hydrogenation of 2-Acetylfuran

The asymmetric reduction of prochiral ketones is a powerful method for establishing stereocenters with high enantiomeric excess. The Noyori asymmetric hydrogenation, which utilizes a Ruthenium-BINAP catalyst, is a premier example of this technology and is applicable to the synthesis of chiral 1-(furan-2-yl)ethanol, a direct precursor to the target amino alcohol.[1]

Reaction Mechanism

The catalytic cycle of the Noyori hydrogenation involves the coordination of the ketone to the chiral Ru(II) catalyst, followed by the transfer of a hydride from the metal and a proton from the ligand to the carbonyl group. This occurs in a stereochemically defined manner, leading to the formation of one enantiomer of the alcohol in excess. The active catalyst is regenerated upon reaction with hydrogen gas.[2]

Caption: Noyori Asymmetric Hydrogenation of 2-Acetylfuran.

Experimental Protocol: Asymmetric Reduction of 2-Acetylfuran

This protocol is adapted from established procedures for Noyori-type reductions.[3][4]

-

Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with [RuCl2(benzene)]2 and (R)-BINAP in a 1:1.1 molar ratio. Anhydrous, degassed DMF is added, and the mixture is heated to 100 °C for 30 minutes to form the active catalyst solution.

-

Hydrogenation: The catalyst solution is transferred to a high-pressure autoclave. A solution of 2-acetylfuran in anhydrous, degassed methanol is added.

-

Reaction Conditions: The autoclave is sealed, purged with hydrogen gas, and then pressurized to 50-100 atm of H2. The reaction is stirred at 40-50 °C for 12-24 hours.

-

Work-up and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched 1-(furan-2-yl)ethanol.

Subsequent Amination

The resulting chiral alcohol can be converted to the corresponding amine through a two-step process involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

Synthesis via Reductive Amination of 2-Acetylfuran

Reductive amination is a direct and efficient method for the synthesis of amines from carbonyl compounds.[3] This approach involves the condensation of 2-acetylfuran with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the target amino alcohol.

Reaction Mechanism

The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced by a suitable reducing agent to yield the final amine.

Caption: Reductive Amination of 2-Acetylfuran.

Experimental Protocol: Reductive Amination

This generalized protocol is based on standard reductive amination procedures.[5][6]

-

Reaction Setup: 2-Acetylfuran is dissolved in methanol, and a solution of ammonia in methanol is added. A catalyst, such as Raney Nickel or a noble metal catalyst (e.g., Pd/C, Rh/Al2O3), is added to the mixture.

-

Hydrogenation: The reaction vessel is placed in a Parr shaker or a similar hydrogenation apparatus. The system is purged with hydrogen and then pressurized to 3-5 atmospheres.

-

Reaction Conditions: The mixture is shaken or stirred vigorously at a temperature of 60-80 °C for 6-12 hours.

-

Work-up and Purification: The catalyst is removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by distillation or column chromatography to yield this compound.

| Catalyst | Temperature (°C) | Pressure (atm H2) | Time (h) | Yield (%) | Reference |

| Rh/Al2O3 | 80 | 40 | 2 | ~92 (for furfurylamine) | [6] |

| Ni/SBA-15 | 100 | 15 | - | ~90 (for HMFA) | [3] |

| RuCo/AC | 80 | 20 | - | 92 (for FAM) | [3] |

Synthesis via Reduction of 2-Acetylfuran Oxime

This two-step route involves the initial conversion of 2-acetylfuran to its corresponding oxime, followed by reduction to the primary amine.

Reaction Mechanism

The ketone reacts with hydroxylamine to form an oxime. The oxime is then reduced, cleaving the N-O bond and saturating the C=N double bond to form the amine.

Caption: Synthesis via 2-Acetylfuran Oxime Reduction.

Experimental Protocol: Oximation and Reduction

-

Oximation: 2-Acetylfuran is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. The mixture is heated to reflux for 1-2 hours. After cooling, the product is isolated by precipitation or extraction.

-

Reduction: The purified 2-acetylfuran oxime is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation or THF for hydride reduction).

-

Catalytic Hydrogenation: A catalyst like Raney Nickel or Pd/C is added, and the mixture is hydrogenated under pressure (3-5 atm) at room temperature to 50 °C.

-

Hydride Reduction: The oxime solution is added dropwise to a stirred suspension of a reducing agent like lithium aluminum hydride (LiAlH4) in THF at 0 °C, followed by stirring at room temperature.

-

-

Work-up and Purification: For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For hydride reduction, the reaction is carefully quenched with water and aqueous base, and the product is extracted. The crude product is purified by distillation or chromatography.

Synthesis via Reduction of a 2-Azido-1-(furan-2-yl)ethanol Intermediate

This pathway offers excellent stereocontrol if a chiral starting alcohol is used. The hydroxyl group of 1-(furan-2-yl)ethanol is converted to a leaving group, which is then displaced by an azide nucleophile. The resulting azide is subsequently reduced to the primary amine.[7]

Reaction Mechanism

The alcohol is first activated, for instance, by conversion to a mesylate or tosylate. Nucleophilic substitution with sodium azide yields the azido intermediate. Finally, the azide is reduced to the amine, typically via catalytic hydrogenation or with a reducing agent like LiAlH4.

References

- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. mdpi.com [mdpi.com]

- 6. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Amino-1-furan-2-yl-ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-1-furan-2-yl-ethanol (CAS 2745-22-4). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the predicted spectroscopic data based on the analysis of its constituent functional groups: a furan ring and an amino alcohol moiety. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret the necessary data for structural elucidation and confirmation. The molecular formula of this compound is C₆H₉NO₂, and it is noted to be a solid with a melting point of 85-87°C[1][2][3].

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds containing furan and amino alcohol functionalities[4][5][6][7][8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | Doublet | 1H | H-5 (furan) |

| ~ 6.3 | Doublet of doublets | 1H | H-4 (furan) |

| ~ 6.2 | Doublet | 1H | H-3 (furan) |

| ~ 4.8 | Triplet | 1H | CH-OH |

| ~ 3.0 | Multiplet | 2H | CH₂-NH₂ |

| ~ 2.5 (broad) | Singlet | 3H | NH₂, OH |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C-2 (furan, C-O) |

| ~ 142 | C-5 (furan) |

| ~ 110 | C-4 (furan) |

| ~ 107 | C-3 (furan) |

| ~ 70 | CH-OH |

| ~ 45 | CH₂-NH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3120 - 3100 | Medium | C-H stretching (furan ring) |

| 2960 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1600 | Medium | C=C stretching (furan ring) |

| ~ 1500 | Medium | C=C stretching (furan ring) |

| 1250 - 1000 | Strong | C-O stretching (alcohol and furan) |

| ~ 880 | Strong | C-H out-of-plane bending (furan ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 127 | Molecular ion [M]⁺ |

| 110 | Loss of NH₃ |

| 97 | Loss of CH₂NH₂ |

| 81 | Furan-CH=OH⁺ |

| 69 | Furfuryl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10]

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition :

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H NMR spectra using a 400 MHz or higher spectrometer.

-

Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.

-

-

Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12]

-

Sample Preparation :

-

KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)[13][14][15]

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (127.14 g/mol ).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized organic compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational framework for the spectroscopic characterization of this compound. Researchers are encouraged to use the provided protocols and predicted data as a starting point for their experimental work, adapting methodologies as required for their specific instrumentation and research objectives.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 2-АМИНО-1-ФУРАН-2-ИЛ-ЭТАНОЛ Номер CAS: 2745-22-4 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 3. CAS 2745-22-4: α-(Aminomethyl)-2-furanmethanol [cymitquimica.com]

- 4. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ecommons.udayton.edu [ecommons.udayton.edu]

- 7. 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Analysis of 2-Amino-1-furan-2-yl-ethanol Crystal Structure: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the topic of the crystal structure analysis of 2-Amino-1-furan-2-yl-ethanol. Despite a comprehensive search of available scientific literature and crystallographic databases, specific experimental data on the crystal structure of this compound could not be located. This suggests that the detailed crystal structure of this particular compound may not have been determined or publicly reported at the time of this writing.

Therefore, this document will provide a generalized, in-depth overview of the methodologies and experimental protocols typically employed for the crystal structure analysis of a small organic molecule like this compound. This guide is intended to equip researchers with the foundational knowledge and procedural framework required to undertake such an analysis.

I. Hypothetical Compound Data and General Principles

While specific quantitative data for this compound is unavailable, for illustrative purposes, a table of crystallographic data for a related furan-containing organic molecule is presented below. It is crucial to note that these values are not for this compound and should be used for reference and comparative understanding only.

Table 1: Illustrative Crystallographic Data for a Furan-Containing Compound

| Parameter | Value |

| Empirical Formula | C₁₂H₁₄N₂OS |

| Formula Weight | 250.32 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.9046(10) |

| b (Å) | 10.1057(5) |

| c (Å) | 30.0017(15) |

| α (°) | 90 |

| β (°) | 105.5850(10) |

| γ (°) | 90 |

| Volume (ų) | 6105.0(5) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.240 |

| Absorption Coefficient (mm⁻¹) | 0.214 |

| F(000) | 2440 |

Note: Data extracted from a study on 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate and is for illustrative purposes only.

II. Experimental Protocols for Crystal Structure Analysis

The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound and culminates in the refinement of the crystallographic model.

A. Synthesis and Crystallization

The initial and often most challenging step is to obtain single crystals of high quality.

1. Synthesis of this compound: While a specific, detailed synthesis protocol for this exact molecule is not readily available in the searched literature, a plausible synthetic route could involve the reduction of an appropriate precursor. For instance, the reduction of 2-amino-1-(furan-2-yl)ethan-1-one would yield the target compound.

2. Crystallization Techniques: Obtaining X-ray quality crystals is paramount. Several techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

B. X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.

1. Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

2. Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

C. Structure Solution and Refinement

The collected diffraction data is then used to determine the arrangement of atoms within the crystal.

1. Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.

2. Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final model is assessed by parameters such as the R-factor.

III. Visualizing the Workflow

To provide a clear understanding of the process, the following diagram illustrates the typical workflow for crystal structure analysis.

Caption: Experimental workflow for crystal structure analysis.

IV. Conclusion

While the specific crystal structure of this compound remains to be publicly detailed, the methodologies for its determination are well-established. The process, from synthesis and crystallization to X-ray diffraction and structure refinement, provides a powerful means to elucidate the precise three-dimensional arrangement of atoms. Such information is invaluable for understanding the compound's physicochemical properties and for rational drug design and development. Researchers interested in this molecule are encouraged to perform the experimental work outlined in this guide to contribute this valuable data to the scientific community.

Pharmacological Screening of 2-Amino-1-furan-2-yl-ethanol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological screening of 2-amino-1-furan-2-yl-ethanol derivatives. The furan nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines detailed experimental protocols for key assays, presents quantitative data from relevant studies in structured tables, and visualizes essential workflows and signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of the furan scaffold have shown significant potential as cytotoxic agents against various cancer cell lines.[3][4][5] The mechanism of action for some of these compounds involves the modulation of critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[6][7][8][9][10]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various furan derivatives against different cancer cell lines. While specific data for this compound derivatives are limited in the public domain, the data for structurally related furan compounds provide a valuable benchmark for screening efforts.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 Value | Reference Compound | IC50 Value |

| Furan-based derivatives | Compound 4 | MCF-7 (Breast) | 4.06 µM | Staurosporine | Not Specified |

| Furan-based derivatives | Compound 7 | MCF-7 (Breast) | 2.96 µM | Staurosporine | Not Specified |

| 3-(furan-2-yl)pyrazolyl chalcone | Compound 7g | A549 (Lung Carcinoma) | 27.7 µg/mL | Doxorubicin | 28.3 µg/mL |

| 3-(furan-2-yl)pyrazolyl chalcone | Compound 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 µg/mL | Doxorubicin | 21.6 µg/mL |

| 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile | (2E)-3-(2-furyl)-2-[4-(2-furyl)-1,3-thiazol-2-yl]acrylonitrile | Not Specified | >100 µM | - | - |

| Furan and 1,3,4-thiadiazole hybrids | Compound 3 | HepG-2 (Hepatocellular Carcinoma) | 5.5 ± 1.2 µM | Doxorubicin | Not Specified |

| Furan and 1,3,4-thiadiazole hybrids | Compound 12 | HepG-2 (Hepatocellular Carcinoma) | 7.29 ± 1.5 µM | Doxorubicin | Not Specified |

| Furan and 1,3,4-thiadiazole hybrids | Compound 14 | HepG-2 (Hepatocellular Carcinoma) | 4.2 ± 1.2 µM | Doxorubicin | Not Specified |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]

Materials:

-

96-well plates

-

Test compound (this compound derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for another 24-48 hours.

-

MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 3-4 hours.[12]

-

Formazan Solubilization: Carefully aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Experimental Workflow

Antimicrobial Activity

Furan derivatives have been reported to possess significant antibacterial and antifungal properties.[1][2] The screening of this compound derivatives for antimicrobial activity is a crucial step in evaluating their therapeutic potential.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents MIC values for some furan derivatives against various microbial strains. This data can serve as a reference for the expected potency of novel this compound derivatives.

| Compound Class | Specific Compound Example | Test Organism | MIC (µg/mL) |

| 3-Aryl-3-(furan-2-yl)propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64[14] |

| Carbamothioyl-furan-2-carboxamide | Derivative with 2,4-dinitrophenyl | Bacterial and Fungal Strains | 150.7–295 |

| 1-aminoalkyl-2-naphthols | Compound 3 | Staphylococcus aureus MDR | 100[15] |

| 1-aminoalkyl-2-naphthols | Compound 2 | Penicillium notatum | 400[15] |

| 1-aminoalkyl-2-naphthols | Compound 2 | P. funiculosum | 400[15] |

| Plant-derived volatiles | Thymohydroquinone | Haemophilus influenzae | 4 |

| Plant-derived volatiles | Thymohydroquinone | Staphylococcus aureus | 8 |

| Plant-derived volatiles | Thymohydroquinone | Streptococcus pneumoniae | 16 |

| Plant-derived volatiles | Thymoquinone | Haemophilus influenzae | 8 |

| Plant-derived volatiles | Thymoquinone | Staphylococcus aureus | 16 |

| Plant-derived volatiles | Thymoquinone | Streptococcus pneumoniae | 16 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][17][18][19]

Materials:

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile saline

-

McFarland standard 0.5

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension.[17]

-

Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours.[16][18]

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[16]

Broth Microdilution MIC Assay Workflow

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has been investigated in various studies.[1] An established in vivo model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents.

Quantitative Data: In Vivo Anti-inflammatory Activity

The following table provides data on the inhibition of paw edema by long-chain 2-amino-alcohols, which are structurally related to the target compounds.

| Compound Type | ED50 (mmol/kg) in Carrageenan-induced Paw Edema in Rats |

| Long-chain 2-amino-alcohols | 0.010 - 0.017[20] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[21][22][23][24][25]

Materials:

-

Wistar rats or Swiss albino mice

-

Test compound (this compound derivative)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Vehicle (e.g., saline, DMSO)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compound or standard drug to the respective animal groups (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[23][24] The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[21][23]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[23][25]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group. The ED50 (the dose of the compound that causes a 50% reduction in edema) can be determined.

References

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Effects of Ethanol on Conformational Changes of Akt Studied by Chemical Cross-Linking, Mass Spectrometry, and 18O Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PI3K/Akt pathway activation was involved in acute ethanol-induced fatty liver in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. bds.berkeley.edu [bds.berkeley.edu]

- 12. MTT Assay [protocols.io]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - CL [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. youtube.com [youtube.com]

- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and In vivo anti-inflammatory activity of long-chain 2-amino-alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. inotiv.com [inotiv.com]

The Biological Versatility of Furan-Containing Amino Alcohols: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, imparting a diverse range of biological activities to the molecules that contain it.[1][2] When integrated with an amino alcohol moiety, the resulting furan-containing amino alcohols represent a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and development in this area.

Anticancer Activity of Furan-Containing Amino Alcohols

Furan-containing compounds have demonstrated notable efficacy against various cancer cell lines.[3][4] The inclusion of an amino alcohol side chain can enhance this activity through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The cytotoxic effects of various furan derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). While data specifically for furan-containing amino alcohols is emerging, the broader class of furan derivatives provides a strong rationale for their investigation.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-based pyridine carbohydrazide | MCF-7 (Breast Cancer) | 4.06 | [3] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | 2.96 | [3] |

| Bis-2(5H)-furanone derivative | C6 (Glioma) | 12.1 | |

| Novel Furan Derivatives | HeLa (Cervical Cancer) | 0.08 - 8.79 | [4] |

| Novel Furan Derivatives | SW620 (Colorectal Cancer) | Moderate to Potent | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Furan-containing amino alcohol test compounds

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the furan-containing amino alcohol compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Furan-containing compounds have been shown to modulate several key signaling pathways implicated in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.[4]

Caption: PI3K/Akt signaling pathway inhibition.

Caption: Wnt/β-catenin signaling pathway modulation.

Antimicrobial Activity of Furan-Containing Amino Alcohols

The furan moiety is a key component in several clinically used antimicrobial agents. The addition of an amino alcohol chain can enhance the antimicrobial spectrum and potency of these compounds.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Furan-based pyrimidine-thiazolidinone | E. coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinone | P. aeruginosa | 50 | |

| Furan-based pyrimidine-thiazolidinone | C. albicans | 250 | |

| Furan-based pyrimidine-thiazolidinone | A. niger | 100 | |

| Furan-based pyrimidine-thiazolidinone | A. clavatus | 100 | |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Photogenic bacteria | 250 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Furan-containing amino alcohol test compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the furan-containing amino alcohol in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-

Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Synthesis of Furan-Containing Amino Alcohols

The synthesis of furan-containing amino alcohols can be achieved through various synthetic routes. A common approach involves the coupling of a furan-containing building block with a suitable amino alcohol precursor.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for furan-containing amino alcohols.

Conclusion

Furan-containing amino alcohols represent a versatile and promising class of compounds for drug discovery and development. Their demonstrated anticancer and antimicrobial activities, coupled with the potential for diverse synthetic modifications, make them attractive candidates for further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and evaluation of novel therapeutic agents based on this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of the furan scaffold, a privileged structure in medicinal chemistry, with the ubiquitous chiral amine motif offers a compelling strategy for the development of novel therapeutics.[1] Furan-based chiral amines present unique structural and electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of this promising class of compounds, focusing on cutting-edge synthetic methodologies, detailed experimental protocols, and their potential biological significance.

Strategic Importance in Drug Discovery

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with estimates suggesting that 40-45% of small-molecule drugs contain at least one chiral amine moiety.[1] The furan ring itself is present in numerous approved drugs and exhibits a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two pharmacophores opens avenues for creating novel molecular entities with the potential to interact with a variety of biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] For instance, many neurotransmitter receptors, like serotonin and dopamine receptors, are GPCRs and are primary targets for drugs addressing neurological and psychiatric conditions.[1] A novel furan-based chiral amine could serve as a selective agonist or antagonist for these receptors, thereby modulating downstream signaling pathways.[1]

Key Synthetic Methodologies

The enantioselective synthesis of furan-based chiral amines can be achieved through several modern synthetic strategies. This guide will focus on two highly effective and prominent methods: chemo-catalytic asymmetric hydrogenation and biocatalytic amination.

Chemo-Catalytic Approach: Asymmetric Hydrogenation of Imines

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and efficient methods for preparing optically active amines.[1][4] This technique typically employs a transition metal catalyst complexed with a chiral ligand to induce enantioselectivity.

A notable example is the iridium-catalyzed asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines.[4][5][6] This method provides a straightforward route to a variety of unnatural N-alkyl aryl alanines.[4][6]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [1][5]

Step 1: Imine Formation

-

A mixture of the appropriate furan-containing ketone (1.0 mmol) and a primary amine (1.2 mmol) is stirred in a suitable solvent such as toluene (5 mL) at room temperature.

-

A dehydrating agent, for instance, molecular sieves, is added to the mixture.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the dehydrating agent is filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which is used in the subsequent step without further purification.

Step 2: Asymmetric Hydrogenation

-

In a glovebox, a pressure reactor is charged with an iridium precursor, such as [Ir(COD)Cl]₂ (0.005 mmol), and a chiral ligand, for example, (S,S)-f-Binaphane (0.011 mmol), in a degassed solvent like dichloromethane (5 mL).

-

The solution is stirred for 30 minutes to facilitate catalyst formation.

-

The crude imine (1.0 mmol) is then added to the reactor.

-

The reactor is sealed, removed from the glovebox, and purged with hydrogen gas.

-

The reaction is stirred under hydrogen pressure (e.g., 50 bar) at a controlled temperature (e.g., 40 °C) for a specified time (e.g., 12-24 hours).

Step 3: Work-up and Purification

-

After the reaction, the solvent is evaporated.

-

The crude product is purified by column chromatography on silica gel.

-

The enantiomeric excess (ee) of the chiral amine is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |

| [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | N-benzyl furfurylimine | (S)-N-benzyl furfurylamine | >95 | 90 | [4][6] |

| Ir/(S,S)-f-Binaphane-L7 | Various N-alkyl α-aryl furan-containing imines | Corresponding chiral amines | up to 99 | up to 90 | [4][6] |

Biocatalytic Approaches: A Greener Alternative

Biocatalysis presents a highly selective and environmentally friendly alternative to conventional chemical methods for synthesizing chiral amines.[5] Enzymes like transaminases and reductive aminases are capable of catalyzing the asymmetric amination of furan-derived carbonyl compounds with high enantioselectivity under mild reaction conditions.[5]

Transaminases, particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a carbonyl acceptor.[5] By utilizing a prochiral furan-containing ketone as the acceptor, chiral amines can be synthesized with high enantiomeric excess.[5]

Experimental Protocol: Transaminase-Mediated Asymmetric Amination [5]

Step 1: Enzyme Preparation

-

The transaminase (e.g., from Aspergillus terreus or a commercial kit) can be used as a whole-cell catalyst or as a purified enzyme.

-

For enhanced stability and reusability, the enzyme can be immobilized on a solid support, such as epoxy-functionalized resins.

Step 2: Asymmetric Amination Reaction

-

A reaction vessel is charged with the furan-containing prochiral ketone (e.g., 2-acetylfuran, 10-50 mM), an amine donor (e.g., isopropylamine, L-alanine, 100-500 mM), and the cofactor pyridoxal-5'-phosphate (PLP, 1 mM) in a suitable buffer (e.g., HEPES buffer, pH 8.0).

-

The reaction is initiated by the addition of the free or immobilized transaminase.

-

The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

The reaction progress is monitored by HPLC or GC.

Step 3: Work-up and Purification

-

The pH of the reaction mixture is adjusted to >10 with a base (e.g., NaOH) to deprotonate the amine product.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by column chromatography.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference |

| Arthrobacter sp. (R-selective) | 3-acetamido-5-acetylfuran (3A5AF) | Isopropylamine | (R)-3-acetylamino-5-(α-aminoethyl)-furan ((R)-3A5AEF) | 84.0 | >99 | [7] |

| Chromobacterium violaceum (Cv-TA) | 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 5-(hydroxymethyl)furfurylamine (HMFA) | >99 | >99 | [8] |

| Arthrobacter citreus (ArS-TA) | 5-(hydroxymethyl)furfural (HMF) | Isopropylamine | 5-(hydroxymethyl)furfurylamine (HMFA) | >99 | >99 | [8] |

Reductive aminases (RedAms) catalyze the direct reductive amination of ketones or aldehydes using ammonia or a primary amine as the amine source and a nicotinamide cofactor (NADH or NADPH) as the reducing equivalent.

Experimental Protocol: Reductive Aminase-Catalyzed Asymmetric Amination [5]

Step 1: Reaction Setup

-

The reaction is typically performed in a buffered aqueous solution (e.g., Tris-HCl buffer, pH 8.0-9.0).

-

The reaction mixture contains the furan-derived ketone or aldehyde (e.g., furfural, 5-10 mM), the amine donor (e.g., ammonia or a primary amine, 50-100 mM), the reductive aminase, and a cofactor regeneration system.

Step 2: Cofactor Regeneration

-

Due to the high cost of NAD(P)H, an in-situ regeneration system is crucial.

-

A common system employs a dehydrogenase, such as glucose dehydrogenase (GDH), and its corresponding substrate (e.g., glucose).

Step 3: Reaction Conditions

-

The reaction is initiated by the addition of the RedAm and the components of the cofactor regeneration system.

-

The mixture is incubated at a controlled temperature (e.g., 25-35 °C) with gentle shaking for 12-48 hours.

Step 4: Work-up and Purification

-

The work-up and purification procedure is similar to that described for the transaminase-catalyzed reaction, involving basification, extraction, drying, and solvent removal.

-

Purification is typically achieved by column chromatography.

| Enzyme | Substrate | Amine Donor | Product | Conversion (%) | ee (%) | Reference |

| Engineered Amine Dehydrogenase (AmDH) | Various ketones | Ammonia | Chiral primary amines | up to >99 | up to >99 | [9] |

Visualizing the Pathways

To better illustrate the processes described, the following diagrams outline the experimental workflows and a representative biological signaling pathway.

Caption: Chemo-Catalytic Asymmetric Hydrogenation Workflow.

Caption: Biocatalytic Amination Workflow.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide: Theoretical Studies on the Conformation of 2-Amino-1-furan-2-yl-ethanol

Disclaimer: As of late 2025, dedicated theoretical or experimental studies on the conformation of 2-Amino-1-furan-2-yl-ethanol are not available in peer-reviewed scientific literature. This guide therefore presents a comprehensive theoretical framework and proposed computational workflow for investigating the conformational landscape of this molecule. The methodologies and expected outcomes are based on established computational chemistry practices and studies on analogous molecules, such as 2-aminoethanol and various furan derivatives.

Introduction

This compound is a chiral amino alcohol containing a furan moiety. Its structural flexibility, arising from several rotatable single bonds, dictates its three-dimensional shape. This conformation is crucial in determining the molecule's physical, chemical, and biological properties, including its potential interactions with biological targets in drug development. Understanding the preferred conformations and the energy barriers between them is fundamental for its application in medicinal chemistry and materials science.

Theoretical studies, employing quantum chemical calculations, provide a powerful tool to elucidate the conformational preferences of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations can predict the geometries and relative energies of different conformers with high accuracy.

Key Conformational Features

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds:

-

τ1 (O-C-C-N): The dihedral angle between the hydroxyl and amino groups.

-

τ2 (C-C-C-O_furan): The dihedral angle defining the orientation of the furan ring relative to the ethanol backbone.

-

τ3 (H-O-C-C): The dihedral angle of the hydroxyl proton.

Intramolecular hydrogen bonding between the amino group (as a proton acceptor or donor) and the hydroxyl group is expected to play a significant role in stabilizing certain conformations, similar to what is observed in studies of 2-aminoethanol. The furan ring, with its own electronic and steric properties, will further influence the overall conformational preferences.

Proposed Computational Workflow

A systematic theoretical investigation of the conformational space of this compound would involve a multi-step computational protocol.

physical and chemical properties of 2-Amino-1-furan-2-yl-ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-furan-2-yl-ethanol is a heterocyclic organic compound featuring a furan ring attached to an ethanolamine backbone. This structure is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the furan scaffold and the 1,2-amino alcohol motif in a wide range of biologically active molecules. Furan derivatives are known to exhibit diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The 1,2-amino alcohol structure is a key pharmacophore in many natural products and synthetic drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an outline of its analytical characterization.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted based on computational modeling and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | |

| Molecular Weight | 127.14 g/mol | |

| IUPAC Name | 2-amino-1-(furan-2-yl)ethanol | |

| CAS Number | 2745-22-4 | |

| Appearance | Light yellow to light brown solid | |

| Melting Point | 85-87 °C | |

| Boiling Point | 108 °C at 1 Torr | |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | |

| pKa (Predicted) | 11.70 ± 0.35 | |

| Canonical SMILES | C1=COC(=C1)C(CN)O | |

| InChI Key | JWQAFPHYLSGNSK-UHFFFAOYSA-N |

Experimental Protocols

The following section details a chemoenzymatic approach for the synthesis of (R)-2-Amino-1-(2-furyl)ethanol, which has been successfully scaled up to the kilogram scale. This method utilizes a highly enantioselective enzymatic reaction to establish the chiral center, followed by a chemical reduction.

Synthesis of (R)-2-Amino-1-(2-furyl)ethanol[1]

This two-step synthesis starts from furan-2-carbaldehyde.

Step 1: Synthesis of (R)-2-(2-furyl)-2-hydroxyacetonitrile

-

Reaction Setup: A solution of furan-2-carbaldehyde in tert-butyl methyl ether (TBME) is emulsified with an aqueous buffer (pH 5.2).

-

Enzymatic Reaction: The mixture is cooled to 0 °C, and a recombinant hydroxynitrile lyase from Hevea brasiliensis (HbHNL) is added.

-

Hydrocyanation: Hydrocyanic acid (HCN) is then introduced to the reaction mixture. The enzyme catalyzes the enantioselective addition of HCN to the aldehyde, forming the cyanohydrin.

-

Work-up: After the reaction is complete, the organic layer containing the (R)-2-(2-furyl)-2-hydroxyacetonitrile is separated.

Step 2: Reduction to (R)-2-Amino-1-(2-furyl)ethanol

-

Reduction: The cyanohydrin intermediate from Step 1 is reduced using sodium borohydride. This step converts the nitrile group to an amino group.

-

Purification: The final product, (R)-2-Amino-1-(2-furyl)ethanol, is purified by crystallization from ethyl acetate.

Analytical Characterization[1]

The purity and enantiomeric excess of the final product can be determined by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) after derivatization.

-

Acetonide Formation for GC Analysis: The amino alcohol is reacted with acetone in the presence of sulfuric acid to form the corresponding acetonide, which is then analyzed by GC.

-

Silylation for GC/MS Analysis: The compound is silylated with N,O-bis(trimethylsilyl)trifluoroacetamide for GC/MS analysis.

Visualized Experimental Workflow

The following diagram illustrates the chemoenzymatic synthesis of (R)-2-Amino-1-(2-furyl)ethanol.

Caption: Chemoenzymatic synthesis workflow for (R)-2-Amino-1-(2-furyl)ethanol.

Biological Activity and Drug Development Potential

While specific studies on the biological activity of this compound are not extensively reported in the public domain, the furan nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties. These include antimicrobial, anti-inflammatory, and anticancer activities.

For instance, some furan-containing compounds have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in various cancers. Furthermore, a patent for furan derivatives describes the GSK-3 beta inhibition activity of a closely related compound, 2-(tert-Butyl-diphenyl-silanyloxy)-1-furan-2-yl-ethanol, suggesting that this class of compounds may have therapeutic potential in neurodegenerative diseases and other conditions where GSK-3 is implicated.

The structural similarity of this compound to known bioactive molecules makes it a valuable building block for the synthesis of novel therapeutic agents. Further investigation into its pharmacological profile is warranted to explore its potential in drug discovery and development.

The Reactive Nature of the Furan Ring in 2-Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds. When incorporated into the structure of 2-amino alcohols, the resulting furan-containing compounds exhibit a unique and often enhanced reactivity profile. This guide provides a comprehensive exploration of the reactivity of the furan ring within these molecules, offering insights into the electronic effects of the 2-amino alcohol substituent and detailing experimental approaches to key transformations. This information is critical for the rational design of novel therapeutics and the development of efficient synthetic methodologies.

Electronic Influence of the 2-Amino Alcohol Substituent

The presence of a 2-amino alcohol moiety at the 2-position of the furan ring significantly modulates its electronic properties and, consequently, its reactivity. The amino group, being a strong electron-donating group through resonance, increases the electron density of the furan ring, making it more susceptible to electrophilic attack. Conversely, the hydroxyl group can participate in hydrogen bonding and may be protonated under acidic conditions, influencing reaction pathways.

The overall effect is a complex interplay of activating and directing effects that can be harnessed for selective chemical modifications. The increased electron density particularly enhances the reactivity at the C5 position, which is the preferred site for electrophilic substitution on 2-substituted furans.

Electrophilic Substitution Reactions

The electron-rich nature of the furan ring in 2-amino alcohols makes it highly reactive towards electrophiles. However, the reaction conditions must be carefully controlled to avoid polymerization or ring-opening, which are common side reactions for activated furans.

Halogenation

Bromination of furan-containing 2-amino alcohols can be achieved using mild brominating agents to selectively introduce a bromine atom at the C5 position.

Table 1: Representative Halogenation Reaction

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

| 2-(Furan-2-yl)ethanamine | N-Bromosuccinimide (NBS) | Acetonitrile | 0 °C to rt | 2-Bromo-5-(2-aminoethyl)furan | Moderate to Good |

Experimental Protocol: Bromination of 2-(Furan-2-yl)ethanamine

-

Dissolve 2-(furan-2-yl)ethanamine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship for Electrophilic Substitution

Caption: Mechanism of electrophilic substitution on the furan ring.

Nucleophilic Substitution Reactions

While the furan ring itself is generally resistant to nucleophilic attack, the presence of a suitable leaving group on the ring allows for nucleophilic substitution reactions. For instance, a halogenated furan-2-amino alcohol can react with various nucleophiles.

Experimental Protocol: Nucleophilic Substitution on a Halogenated Furan

This protocol describes a general procedure for the reaction of a 2-bromo-5-substituted furan with an amine.

-

In a sealed tube, combine the 2-bromo-5-substituted furan (1.0 eq), the desired amine (1.2-2.0 eq), and a suitable solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Add a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a phosphine ligand (e.g., BINAP, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide (1.5-2.5 eq).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Ring-Opening Reactions

The furan ring in 2-amino alcohols is susceptible to cleavage under acidic conditions, a reaction that can be either a desired transformation or an unwanted side reaction. The stability of the furan ring is significantly influenced by the substituents present.

Under strongly acidic conditions, protonation of the furan oxygen can lead to a cascade of reactions resulting in the formation of a 1,4-dicarbonyl compound. The presence of the amino alcohol moiety can influence the reaction pathway, potentially through intramolecular interactions.

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Furan Ring

-

Dissolve the furan-containing 2-amino alcohol in a mixture of an organic solvent (e.g., THF, dioxane) and aqueous acid (e.g., 1 M HCl, 1 M H₂SO₄).

-

Heat the reaction mixture to a temperature between 50 °C and reflux, depending on the substrate's reactivity.

-

Monitor the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting dicarbonyl compound as needed.